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MRL-436

RNA Polymerase Binding Site Affinity Selection-Mass Spectrometry

MRL-436 (CAS 2095432-38-3) is a synthetic small molecule with the chemical formula C24H22N4O and a molecular weight of 382.46 g/mol, identified through affinity-selection mass spectrometry screening. It functions as an inhibitor of bacterial RNA polymerase (RNAP) and exhibits antibacterial activity.

Molecular Formula C24H22N4O
Molecular Weight 382.5 g/mol
Cat. No. B2686384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRL-436
Molecular FormulaC24H22N4O
Molecular Weight382.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H22N4O/c1-15(2)14-21-26-27-23-20(12-7-13-28(21)23)24(29)25-22-18-10-5-3-8-16(18)17-9-4-6-11-19(17)22/h3-13,15,22H,14H2,1-2H3,(H,25,29)
InChIKeyYKCRQAHOVRYDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MRL-436: A Non-Rifampin-Site Bacterial RNA Polymerase Inhibitor for Antibacterial Resistance Research


MRL-436 (CAS 2095432-38-3) is a synthetic small molecule with the chemical formula C24H22N4O and a molecular weight of 382.46 g/mol, identified through affinity-selection mass spectrometry screening [1]. It functions as an inhibitor of bacterial RNA polymerase (RNAP) and exhibits antibacterial activity [1]. Its mechanism is structurally differentiated; it binds to a site on RNAP that does not overlap with the binding site of the frontline antibiotic rifampin, allowing it to retain activity against rifampin-resistant RNAP derivatives and bacterial strains [1]. This makes MRL-436 a critical tool compound for studying RNAP biology, particularly in the context of drug resistance.

Why Rifampin and Other Standard RNAP Inhibitors Cannot Substitute for MRL-436


Bacterial RNA polymerase inhibitors are not functionally interchangeable. The clinically essential antibiotic rifampin binds adjacent to the RNAP active center, and its efficacy is abolished by common resistance mutations in the rpoB gene (e.g., D516V, H526D, S531L), rendering it ineffective against rifampin-resistant infections [1]. Fidaxomicin, another approved RNAP inhibitor, binds at the base of the RNAP clamp—a site distinct from both rifampin and MRL-436—but its antibacterial spectrum is limited to Gram-positive organisms such as Clostridioides difficile [2]. MRL-436 is uniquely distinguished by its non-overlapping binding site and a resistance profile dependent on the RNAP β' subunit (rpoC) and ω subunit (rpoZ), making it the only commercially available RNAP inhibitor suitable for probing this specific functional axis [1]. Simply substituting MRL-436 with rifampin or fidaxomicin in an experiment would fail to interrogate this biology and would have no activity in rifampin-resistant strains.

Quantitative Differentiation of MRL-436 from Rifampin: Head-to-Head Evidence in Binding, Enzymatic, and Cellular Assays


MRL-436 Binding Site Does Not Overlap the Rifampin-Binding Site on RNA Polymerase

In competition affinity-selection mass spectrometry (AS-MS) experiments, the application of increasing concentrations of MRL-436 did not displace a fixed concentration of rifampin from E. coli RNAP, and the reciprocal experiment showed that rifampin did not displace MRL-436 [1]. This directly establishes that the two inhibitors have distinct, non-overlapping binding sites on the enzyme [1].

RNA Polymerase Binding Site Affinity Selection-Mass Spectrometry

MRL-436 Retains Full Inhibitory Potency Against Three Clinically Relevant Rifampin-Resistant RNAP Mutants

Transcription assays comparing the effects of MRL-436 and rifampin on wild-type and mutant RNAP show critical differences. MRL-436 inhibits wild-type RNAP with an IC50 of 2 μM. Its potency is essentially unchanged against the rifampin-resistant derivatives [D516V]β-RNAP (IC50 = 4 μM), [H526D]β-RNAP (IC50 = 3 μM), and [S531L]β-RNAP (IC50 = 4 μM) [1]. In stark contrast, rifampin's potency collapses from an IC50 of 0.03 μM against wild-type RNAP to 70 μM, >100 μM, and 80 μM against the D516V, H526D, and S531L mutants, respectively—representing a >2,300-fold loss in activity [1].

RNAP Inhibition Drug Resistance IC50

Antibacterial Activity of MRL-436 is Undiminished Against Rifampin-Resistant Escherichia coli Strains

Broth microdilution MIC assays show that MRL-436 exerts a minimum inhibitory concentration (MIC) of 8 μg/mL against the efflux-deficient E. coli strain D21f2tolC. Crucially, this MIC value remains identical at 8 μg/mL against isogenic derivatives that carry the rpoB-D516V and rpoB-H526D rifampin-resistance mutations, and is 2 μg/mL against the rpoB-S531L mutant [1]. In the same assay, rifampin's MIC shifts dramatically from 0.5 μg/mL (against the susceptible parent) to 32, 128, and 64 μg/mL against the D516V, H526D, and S531L strains, respectively, confirming high-level resistance [1].

MIC Antibacterial Activity Rifampin-Resistance

MRL-436 Resistance Maps to RNAP β' and ω Subunit Genes, Not the Rifampin-Binding β Subunit

Whole-genome sequencing of spontaneous MRL-436-resistant E. coli mutants reveals that resistance is conferred by a missense mutation in codon 622 of the rpoC gene (encoding the RNAP β' subunit) or by null frameshift mutations in the rpoZ gene (encoding the RNAP ω subunit). Both classes of mutants exhibit >32-fold resistance to MRL-436 [1]. In a purified in vitro system, the engineered [D622G]β'-RNAP and Δω-RNAP derivatives show a 6-fold increase in IC50 for MRL-436 but exhibit no increase in IC50 for rifampin, whose resistance determinants map exclusively to the rpoB gene [1].

Resistance Determinants rpoC rpoZ Target Identification

Cellular Mode-of-Action Confirmation: MRL-436 Selectively Inhibits RNA Synthesis, Mirroring Rifampin's Signature

To confirm that the on-target RNAP inhibition translates to the expected cellular effect, macromolecular synthesis was tracked in E. coli D21f2tolC. MRL-436 rapidly inhibited the incorporation of [14C]-uridine into RNA, with significant inhibition observed at the earliest post-treatment time point. Inhibition of protein synthesis occurred only as a late secondary effect, and DNA synthesis remained unaffected at all time points [1]. This precise temporal pattern—rapid RNA synthesis shutdown followed by delayed protein synthesis inhibition—is the established signature of an RNAP-targeting antibacterial agent and exactly matched the pattern observed for rifampin under identical conditions [1].

Macromolecular Synthesis Mode of Action RNA Synthesis Inhibition

Best Research and Industrial Applications for MRL-436 Based on Quantitative Evidence


Chemical Biology Studies of Novel RNA Polymerase Allosteric Sites

MRL-436 is uniquely suited for probing the non-rifampin binding site on RNAP. Its established lack of competition with rifampin [1] allows researchers to use MRL-436 as a chemical probe to map the functional consequences of engaging the RNAP β'/ω subunit interface, an allosteric region for which no other commercial inhibitor exists.

Rifampin-Resistance Bypass Drug Discovery Programs

MRL-436's retained antibacterial activity against strains with the most common clinical rifampin-resistance mutations (MICs unchanged at 8 μg/mL for D516V and H526D, and 2 μg/mL for S531L) [1] makes it an ideal positive control for screening campaigns designed to identify next-generation RNAP inhibitors that are not defeated by existing resistance mechanisms.

Genetic and Biochemical Studies of RNAP ω Subunit Function

The absolute requirement for the RNAP ω subunit (encoded by rpoZ) for MRL-436's antibacterial activity [1] makes it an indispensable tool for researchers investigating the role of the ω subunit in transcription. MRL-436 can be used as a selective agent to isolate ω-subunit mutants or to confirm the functional incorporation of the ω subunit in reconstituted RNAP systems.

Control Compound for Mode-of-Action Studies

MRL-436's precisely defined cellular signature—immediate RNA synthesis inhibition without affecting DNA synthesis [1]—mirrors that of rifampin. This makes it a robust reference inhibitor for validating assay platforms designed to classify the mechanism of action of novel antibacterial hits targeting transcription.

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